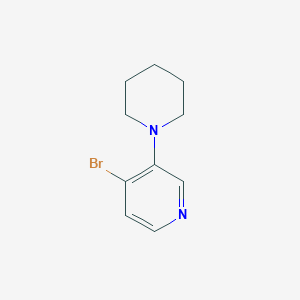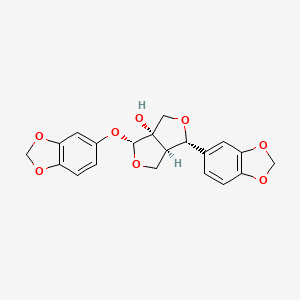
Phrymarolin V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phrymarolin V is a lignan compound isolated from the plant Phryma leptostachya. This plant is traditionally used in East Asia as a natural insecticide and in traditional Chinese medicine to treat various inflammatory diseases. This compound, along with other lignans from this plant, has shown significant biological activities, including insecticidal, antifungal, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phrymarolin V involves several steps, starting from commercially available precursors. The key steps include the formation of the furofuran lignan skeleton, which is a characteristic feature of Phrymarolin compounds. The synthetic route typically involves:
Formation of the furofuran core: This is achieved through a series of reactions including allylation and cyclization.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Industrial Production Methods
The synthetic route described above can also be adapted for industrial-scale production, with optimizations for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Phrymarolin V undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Various substituents can be introduced to the lignan core, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Phrymarolin V has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Studied for its antifungal, antibacterial, and anticancer activities. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Mécanisme D'action
The mechanism of action of Phrymarolin V involves its interaction with various molecular targets and pathways:
Insecticidal activity: It disrupts the nervous system of insects, leading to paralysis and death.
Antifungal and antibacterial activity: It inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and metabolic pathways.
Anticancer activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparaison Avec Des Composés Similaires
Phrymarolin V is part of a family of lignans isolated from Phryma leptostachya, including Phrymarolin I, Phrymarolin II, and Haedoxan A. These compounds share a similar furofuran lignan skeleton but differ in their functional groups and biological activities. For example:
Phrymarolin I and II: These compounds have similar insecticidal and antifungal activities but differ in their specific functional groups and reactivity.
Haedoxan A: This compound has a different set of biological activities, including higher insecticidal activity compared to this compound
Propriétés
Formule moléculaire |
C20H18O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(3R,3aS,6S,6aR)-6-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-yloxy)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C20H18O8/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)28-12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |
Clé InChI |
RXQJOTWPTKUQPD-WNISUXOKSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
SMILES canonique |
C1C2C(OCC2(C(O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


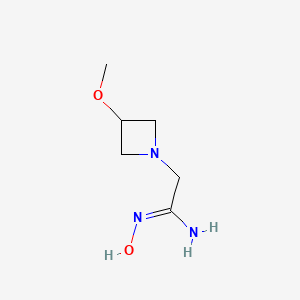



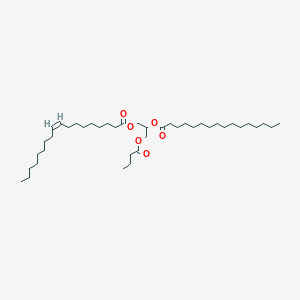

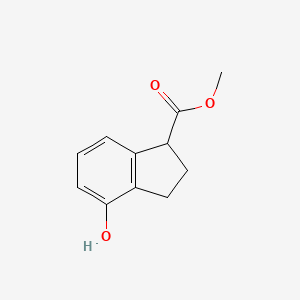

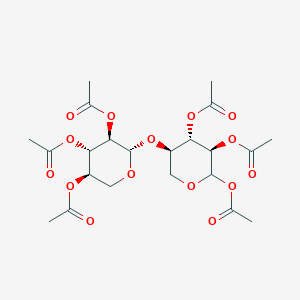
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

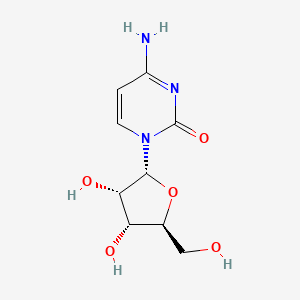
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
